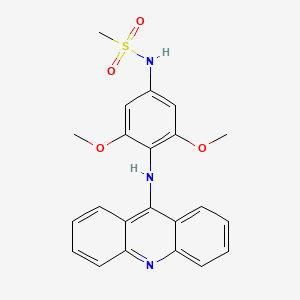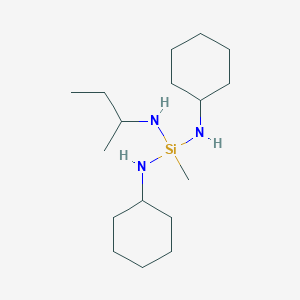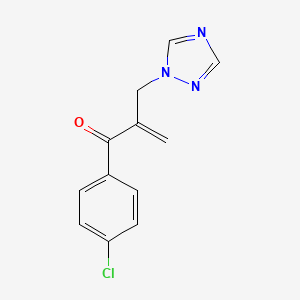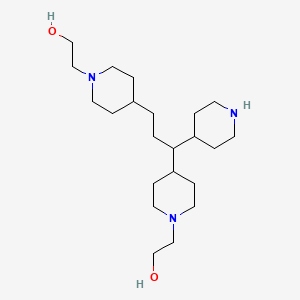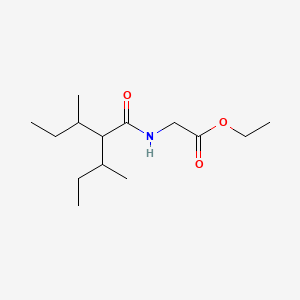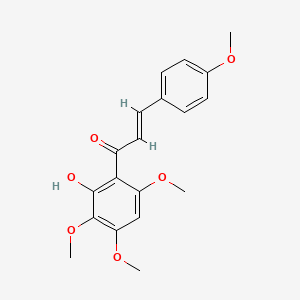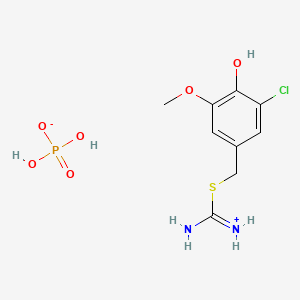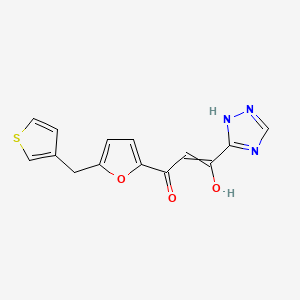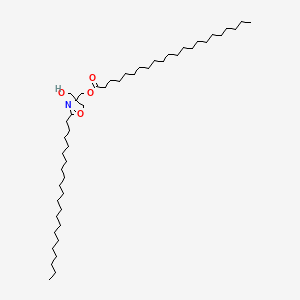
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic compound with the molecular formula C48H93NO4. It is characterized by the presence of an oxazole ring, a long aliphatic chain, and an ester functional group. This compound is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate typically involves the formation of the oxazole ring followed by esterification. The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The esterification process involves the reaction of the oxazole derivative with docosanoic acid under acidic or basic conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Henicosyl-4,5-dihydro-4-(carboxymethyl)oxazol-4-yl)methyl docosanoate.
Reduction: Formation of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanol.
Substitution: Formation of various substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and cyclization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a chemical intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane interactions, affecting cell permeability and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hexadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl hexadecanoate
- (2-Octadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl octadecanoate
Uniqueness
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is unique due to its specific molecular structure, which combines a long aliphatic chain with an oxazole ring and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
CAS-Nummer |
93841-70-4 |
|---|---|
Molekularformel |
C48H93NO4 |
Molekulargewicht |
748.3 g/mol |
IUPAC-Name |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
InChI-Schlüssel |
MZMIGGKGVCIIDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


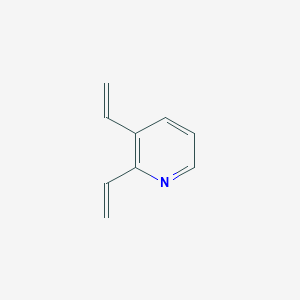
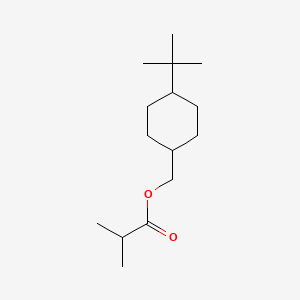
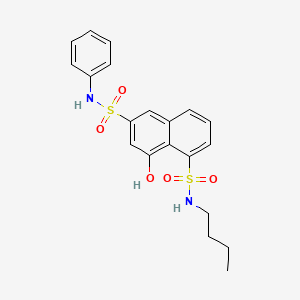
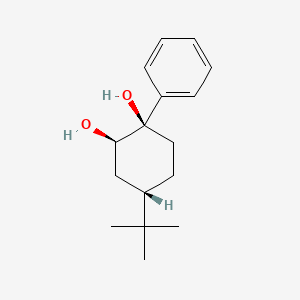
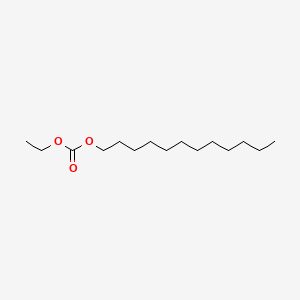
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
